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molecular formula C15H16N2O3 B8377138 2-amino-N-(4-methoxy-phenyl)-3-methoxy-benzamide

2-amino-N-(4-methoxy-phenyl)-3-methoxy-benzamide

Cat. No. B8377138
M. Wt: 272.30 g/mol
InChI Key: BHUNLSOMPQHBAR-UHFFFAOYSA-N
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Patent
US05948775

Procedure details

To a solution of 27.17 g (0.141 mol) of 8-methoxyisatoic anhydride in 200 mL of ethanol was added a catalytic amount of 4-dimethylaminopyridine and 350 mL of a 1M solution containing 43.0 g (0.350 mol) of p-anisidine. The reaction mixture was stirred and heated under reflux overnight. The reaction flask was then chilled on ice. The precipitate that formed was collected by vacuum filtration and amounted to 34.7 g. An analytical sample (mp 168-169° C.) was obtained by recrystallization from ethanol.
Quantity
27.17 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]2[NH:9]C(O[C:13](=[O:14])[C:7]=2[CH:6]=[CH:5][CH:4]=1)=O.[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20]([NH2:23])=[CH:19][CH:18]=1>C(O)C.CN(C)C1C=CN=CC=1>[NH2:9][C:8]1[C:3]([O:2][CH3:1])=[CH:4][CH:5]=[CH:6][C:7]=1[C:13]([NH:23][C:20]1[CH:21]=[CH:22][C:17]([O:16][CH3:15])=[CH:18][CH:19]=1)=[O:14]

Inputs

Step One
Name
Quantity
27.17 g
Type
reactant
Smiles
COC1=CC=CC2=C1NC(=O)OC2=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
43 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction flask was then chilled on ice
CUSTOM
Type
CUSTOM
Details
The precipitate that formed
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
An analytical sample (mp 168-169° C.) was obtained by recrystallization from ethanol

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=O)NC2=CC=C(C=C2)OC)C=CC=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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